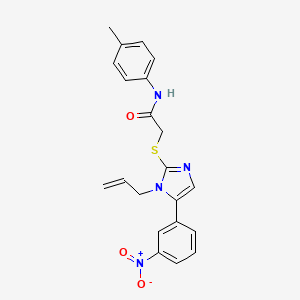![molecular formula C18H16FNO3S B2692742 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzamide CAS No. 2097872-88-1](/img/structure/B2692742.png)
3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan and thiophene are heterocyclic organic compounds, consisting of a five-membered aromatic ring with one oxygen and one sulfur atom respectively . Benzamide is a simple carboxamide derivative of benzoic acid . The compound you’re asking about seems to be a complex molecule that contains these structures.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The furan and thiophene rings, along with the benzamide group, would contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis Techniques
The development of novel synthetic methods for fluorine-containing heterocycles has been a focus of research due to the unique properties that fluorine imparts to organic molecules. Studies such as the microwave-assisted synthesis of fluorine-containing benzo[b]furans demonstrate innovative approaches to constructing complex heterocyclic frameworks efficiently (Rao et al., 2005). Similar methods have been employed to synthesize fluorine-substituted benzo[b]furan derivatives, showcasing the versatility and efficiency of microwave-induced reactions in organic synthesis (Ramarao et al., 2004).
Anticancer and Antiangiogenic Activity
The design and synthesis of benzofuran derivatives with potential anticancer and antiangiogenic activities have been explored. Compounds characterized by the presence of methoxy and ethoxycarbonyl groups, along with modifications on the benzene portion of the benzofuran skeleton, exhibited significant antiproliferative activity against cancer cells. Notably, derivatives such as 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan showed potent in vitro and in vivo anticancer properties, including the ability to bind to the colchicine site of tubulin, induce apoptosis, and disrupt vascular endothelial cells (Romagnoli et al., 2015).
Electronic and Optical Properties
Research into the electronic and optical properties of fluorinated heterocyclic compounds has led to the synthesis of materials with potential applications in electronics and photonics. Studies on the effect of donor units in fluorinated acceptor-based systems revealed that the introduction of furan and thiophene as electron-donating groups significantly impacts the electrochemical and optical properties of these materials, offering insights into the design of low bandgap polymers with electrochromic properties (Çakal et al., 2021).
Biological Activity
Investigations into the biological activity of heterocyclic compounds have also included studies on the antibacterial, antifungal, and anticancer properties of substituted thiophenes. The crystal structure analysis of compounds such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone provides foundational knowledge for understanding the interaction of these molecules with biological targets and their potential therapeutic applications (Nagaraju et al., 2018).
Mechanism of Action
Target of Action
The targets of a compound like “3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzamide” would likely be proteins or enzymes in the body. These could include receptors, ion channels, or enzymes involved in critical biochemical pathways. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound would interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can cause conformational changes in the target protein, altering its activity .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, affecting the biochemical pathway the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. This could range from altering cell signaling pathways to affecting cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c1-22-17-5-4-12(9-15(17)19)18(21)20-10-14(13-6-8-24-11-13)16-3-2-7-23-16/h2-9,11,14H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXKNEPMJBIKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

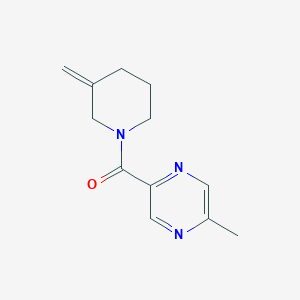
![2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2692660.png)
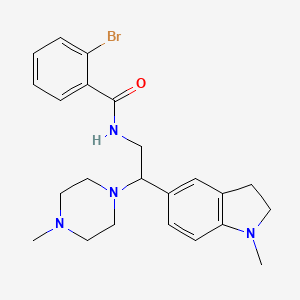
![3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692663.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2692664.png)
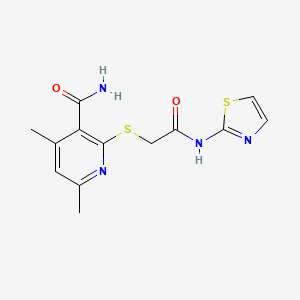
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2692668.png)
![N-[2-[[(1R,2S)-2-(2,6-Difluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2692670.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2692675.png)
![(R)-3-(3,4-Dihydroxyphenyl)-2-[3-[7-hydroxy-2-(3,4-dihydroxyphenyl)-3-[[(R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]oxycarbonyl]benzofuran-5-yl]propenoyloxy]propionic acid](/img/structure/B2692676.png)
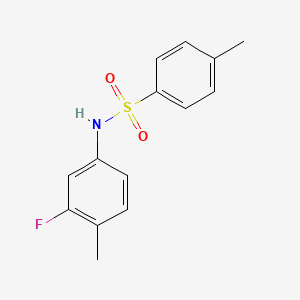
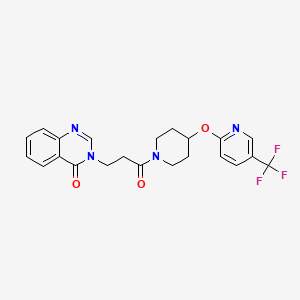
![5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2692681.png)
